molecular formula C12H12N2OS B12313689 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B12313689
M. Wt: 232.30 g/mol
InChI Key: CEOXZAKMWNTIOV-UHFFFAOYSA-N
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Description

4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a benzofuran derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds like 2-(1,3-dihydro-2-benzofuran-5-yl)thiazole.

    Thiazole derivatives: Compounds such as 2-aminothiazole and its substituted derivatives.

Uniqueness: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is unique due to the combination of benzofuran and thiazole rings in its structure. This dual functionality can impart distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)8-2-3-9-5-15-6-10(9)4-8/h2-4H,5-6H2,1H3,(H2,13,14)

InChI Key

CEOXZAKMWNTIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(COC3)C=C2

Origin of Product

United States

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